![molecular formula C18H22N4O B5838403 N-(4-{[4-(2-pyridinyl)-1-piperazinyl]methyl}phenyl)acetamide](/img/structure/B5838403.png)
N-(4-{[4-(2-pyridinyl)-1-piperazinyl]methyl}phenyl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(4-{[4-(2-pyridinyl)-1-piperazinyl]methyl}phenyl)acetamide, commonly known as PMPA, is a small molecule that has been widely studied for its potential therapeutic applications. PMPA is a phosphonate analogue of adenosine monophosphate (AMP) and has been shown to exhibit potent antiviral activity against a variety of viruses, including HIV, HBV, and HSV-2.
Wirkmechanismus
PMPA is a nucleotide analogue that inhibits the activity of the viral reverse transcriptase enzyme by binding to the active site of the enzyme and preventing the incorporation of nucleotides into the growing viral DNA chain. This results in the inhibition of viral replication and the production of infectious viral particles.
Biochemical and Physiological Effects:
PMPA has been shown to have low toxicity and good pharmacokinetic properties, making it a promising candidate for the development of new antiviral therapies. In addition to its antiviral activity, PMPA has also been shown to have anti-inflammatory and neuroprotective effects in animal models, suggesting that it may have potential therapeutic applications beyond antiviral therapy.
Vorteile Und Einschränkungen Für Laborexperimente
PMPA has several advantages for use in lab experiments, including its potent antiviral activity, low toxicity, and good pharmacokinetic properties. However, PMPA is a small molecule and may not be suitable for use in certain experimental systems, such as those involving large macromolecules or complex cellular environments.
Zukünftige Richtungen
Future research on PMPA should focus on the development of new formulations and delivery methods to improve its efficacy and reduce its toxicity. In addition, further studies are needed to elucidate the mechanism of action of PMPA and to identify potential off-target effects. Finally, the potential therapeutic applications of PMPA beyond antiviral therapy should be explored, particularly in the areas of inflammation and neuroprotection.
Synthesemethoden
The synthesis of PMPA involves the reaction of 2-pyridinemethanol with piperazine, followed by the reaction of the resulting compound with 4-(bromomethyl)phenylacetic acid. The final product is obtained after purification by column chromatography. The synthesis of PMPA has been optimized to improve the yield and purity of the compound, and several modifications have been made to the original method to achieve this.
Wissenschaftliche Forschungsanwendungen
PMPA has been extensively studied for its antiviral activity against HIV, HBV, and HSV-2. In vitro studies have shown that PMPA inhibits the replication of these viruses by blocking the activity of the viral reverse transcriptase enzyme. PMPA has also been shown to be effective against drug-resistant strains of these viruses, making it a promising candidate for the development of new antiviral therapies.
Eigenschaften
IUPAC Name |
N-[4-[(4-pyridin-2-ylpiperazin-1-yl)methyl]phenyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N4O/c1-15(23)20-17-7-5-16(6-8-17)14-21-10-12-22(13-11-21)18-4-2-3-9-19-18/h2-9H,10-14H2,1H3,(H,20,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NQMWLTTWEIOICE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC=C(C=C1)CN2CCN(CC2)C3=CC=CC=N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N'-cyclohexylidene-6-methylimidazo[2,1-b][1,3]thiazole-5-carbohydrazide](/img/structure/B5838324.png)

![N'-{[(3,4-dimethylphenoxy)acetyl]oxy}-2-(4-methoxyphenyl)ethanimidamide](/img/structure/B5838343.png)
![3-[(5-chloro-2-ethoxybenzyl)thio]-4H-1,2,4-triazol-4-amine](/img/structure/B5838347.png)
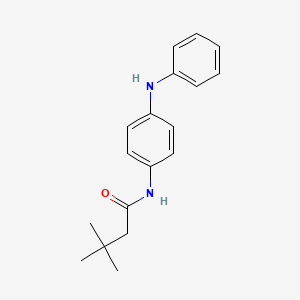
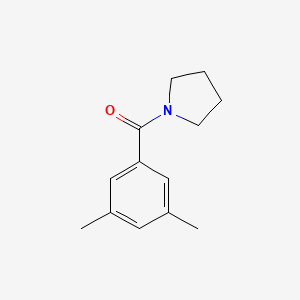
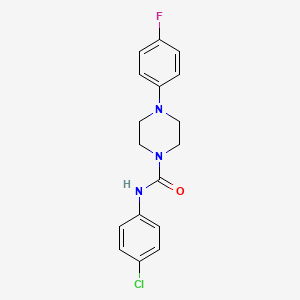

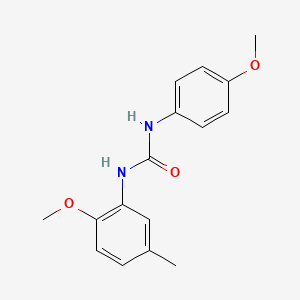
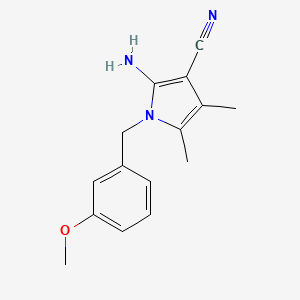
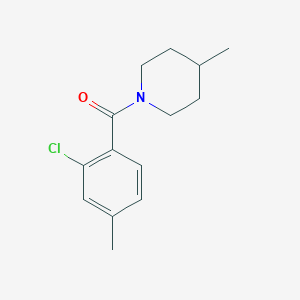
![3-(4-methoxyphenyl)-4-methyl-5-{[2-oxo-2-(1-pyrrolidinyl)ethyl]thio}-4H-1,2,4-triazole](/img/structure/B5838418.png)
![4-methoxybenzaldehyde [4-(7-hydroxy-2-oxo-2H-chromen-3-yl)-1,3-thiazol-2-yl]hydrazone](/img/structure/B5838423.png)
![3-[(4-methylphenyl)thio]-N-[3-(trifluoromethyl)phenyl]propanamide](/img/structure/B5838424.png)